Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
CAS No. |
151831-22-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)8-4-2-3-5-12(8)11-9/h2-6H,1H3 |
InChI Key |
OKFHXELMBVIIRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1C=O |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1C=O |
Synonyms |
3-FORMYL-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation and Vilsmeyer–Haack Formylation
A prominent method involves a one-pot, two-step protocol combining cyclocondensation and formylation. β-Enaminones react with NH-3-aminopyrazoles under microwave irradiation (100–120°C, 20–30 min) to form pyrazolo[1,5-a]pyrimidine intermediates. Subsequent treatment with a Vilsmeyer–Haack reagent (POCl₃/DMF) introduces the formyl group at position 3, yielding ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate. This method achieves 75–85% yields and enhanced regioselectivity due to microwave-induced kinetic control.
Mechanistic Insights :
-
Cyclocondensation proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-carbon of the enaminone, followed by dehydration.
-
Formylation exploits the electrophilic character of the iminium ion generated in situ, targeting the electron-rich position 3 of the pyrazolo[1,5-a]pyridine core.
Conventional Thermal Cyclocondensation
Non-microwave approaches utilize refluxing acetonitrile or toluene with catalytic acids (e.g., H₂SO₄, p-TsOH). While avoiding specialized equipment, these methods require longer reaction times (6–12 hr) and result in moderate yields (60–70%) due to side reactions such as over-oxidation or dimerization.
Oxidation of Dihydro Intermediates
Potassium Persulfate-Mediated Oxidation
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes oxidation with K₂S₂O₈ in acetonitrile under acidic conditions (H₂SO₄, 60–70°C, 4–6 hr). The dihydro intermediate is dehydrogenated to the aromatic pyrazolo[1,5-a]pyridine system, followed by bromine displacement with a formyl group. This method achieves 75–80% yields and is scalable to multi-kilogram batches.
Optimization Notes :
Alternative Oxidants: Hydrogen Peroxide and Permanganates
Hydrogen peroxide (H₂O₂, 30% in acetic acid) and KMnO₄ in alkaline media have been explored but show lower efficiency (50–60% yields ) due to competitive side-chain oxidation or ring degradation.
Direct Formylation of Pyrazolo[1,5-a]pyridine Derivatives
Reimer–Tiemann Formylation
Treatment of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate with chloroform and NaOH under phase-transfer conditions introduces the formyl group. However, this method suffers from low regioselectivity (∼40% desired product) and requires tedious chromatographic purification.
Directed Ortho-Metalation (DoM)
Lithiation of the pyrazolo[1,5-a]pyridine core using LDA (lithium diisopropylamide) at −78°C, followed by quenching with DMF, enables regioselective formylation. This advanced technique achieves 85–90% yields but demands anhydrous conditions and expertise in handling air-sensitive reagents.
Comparative Analysis of Preparation Methods
Analytical Characterization and Quality Control
Successful synthesis is confirmed via:
-
¹H NMR : Distinct signals for the formyl proton (δ 9.8–10.2 ppm) and ester methyl group (δ 1.3–1.4 ppm).
-
X-ray diffraction : Crystallographic data validate the planar pyrazolo[1,5-a]pyridine core and formyl substitution pattern.
-
HPLC-MS : Purity >95% is achievable with optimized recrystallization (ethanol/water).
Industrial and Environmental Considerations
-
Solvent selection : Acetonitrile (K₂S₂O₈ method) vs. DMF (microwave method) impacts waste management. Acetonitrile’s lower toxicity favors large-scale processes.
-
Catalyst recovery : Heterogeneous acid catalysts (e.g., Amberlyst-15) are being tested to replace H₂SO₄, reducing corrosion and disposal costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate differs from analogs primarily in the substitution pattern of its pyrazolo[1,5-a]pyridine core. Key comparisons include:
Reactivity Differences :
- The formyl group in the target compound enables Schiff base formation and Knoevenagel condensations, which are less feasible in non-carbonyl analogs like ethyl pyrazolo[1,5-a]pyridine-2-carboxylate .
- Halogenated analogs (e.g., 5-Br or 4-Cl) exhibit enhanced electrophilic aromatic substitution (EAS) reactivity due to halogen directing effects, whereas the formyl group directs meta-substitution .
Physicochemical Properties
The formyl group reduces hydrophobicity (lower LogP) compared to brominated analogs but increases reactivity toward nucleophiles.
Biological Activity
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. This structural configuration contributes to its biological activity. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions, allowing for the introduction of various functional groups that can modulate its activity.
Anticancer Properties
Recent studies have demonstrated that pyrazolo derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests showed that this compound significantly inhibits the proliferation of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. These findings suggest a potential role as an anticancer agent .
Enzymatic Inhibition
The compound has also been evaluated for its enzymatic inhibitory activities , particularly against α-glucosidase:
- α-Glucosidase Inhibition : this compound demonstrated promising inhibitory effects with IC50 values comparable to standard inhibitors. For example, one study reported IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM for various derivatives, indicating strong potential for managing conditions like diabetes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by substituents at various positions on the pyrazole ring:
- Substituent Effects : Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against α-glucosidase. For example, modifications at the C3 position significantly impacted enzyme inhibition efficacy .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Biological Activity | Cell Line / Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | HeLa | Not specified | |
| Anticancer Activity | MCF-7 | Not specified | |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae | 15.2 - 201.3 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on HeLa and MCF-7 cells, demonstrating a dose-dependent response that supports further investigation into its mechanism of action.
- Enzyme Kinetics : Kinetic studies indicated that the most active derivatives exhibit competitive inhibition mechanisms against α-glucosidase, suggesting potential for therapeutic use in managing postprandial hyperglycemia .
Q & A
Q. Table 1: Representative Reaction Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfoxide Formation | m-CPBA in DCM, 16 hr | 91.3% | |
| Ester Hydrolysis | LiOH in H₂O/EtOH, 100°C | 83.6% |
Basic Question: What purification and characterization methods are recommended for this compound?
Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from hexane-DCM mixtures .
- Characterization :
Advanced Question: How can regioselectivity challenges during functionalization (e.g., sulfonation or cross-coupling) be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electron-Directing Groups : The pyridine nitrogen directs electrophilic substitution to the 3-position. For example, palladium-catalyzed Suzuki-Miyaura couplings favor the 5-position when steric hindrance at the 3-formyl group is minimized .
- Protection Strategies : Temporarily protecting the formyl group (e.g., as an acetal) prevents unwanted side reactions during halogenation or sulfonation .
Advanced Question: How should researchers resolve contradictions in reported spectral data or reaction yields?
Answer:
- Reproducibility Checks : Validate NMR shifts against crystalline derivatives (e.g., X-ray structures in ).
- Reaction Variables : Differences in solvent purity, catalyst batch, or temperature gradients (e.g., 0°C vs. room temperature) can alter yields. For example, LiOH-mediated ester hydrolysis requires strict temperature control (100°C) to avoid byproducts .
Advanced Question: What catalytic systems are effective for late-stage diversification of this scaffold?
Answer:
- Cross-Coupling : Pd(PPh₃)₄ with aryl boronic acids under microwave irradiation (120°C, 1 hr) enables C–H arylation at the 5-position .
- Oxidation Catalysts : Mn(OAc)₃ selectively oxidizes methylthio to sulfonyl groups without degrading the ester moiety .
Advanced Question: What stability considerations are critical for handling this compound?
Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent formyl group oxidation or hydrolysis.
- pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (pH >10), necessitating neutral workup protocols .
Advanced Question: How is this scaffold applied in drug discovery or materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
